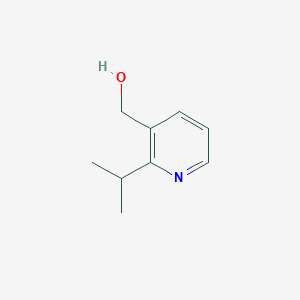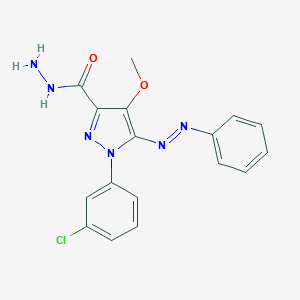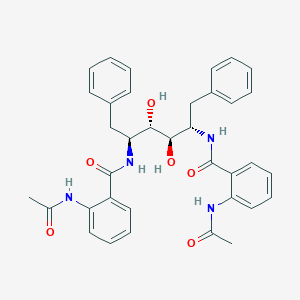
3-Boc-aminobutyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It serves as a protected and activated form of γ-aminobutyric acid, a chief inhibitory neurotransmitter in the central nervous system.
Mechanism of Action
Target of Action
3-Boc-aminobutyronitrile is a chemical compound with the molecular formula C9H16N2O2 It’s known that amines often play a crucial role in biochemical reactions, serving as a base, a nucleophile, or a ligand .
Mode of Action
It’s known that the boc group (tert-butyloxycarbonyl) is often used in organic synthesis to protect amines . The Boc group can be added to the amine under mild conditions and later removed under acidic conditions . This suggests that this compound might interact with its targets by releasing the protected amine under certain conditions, which can then participate in further biochemical reactions.
Biochemical Pathways
Amines are involved in a wide range of biochemical pathways, including protein synthesis, neurotransmitter metabolism, and lipid metabolism . The released amine from this compound could potentially participate in these or other pathways, depending on the specific context and environment.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the bioavailability of a compound
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could influence the release of the protected amine . Additionally, factors such as temperature, presence of other molecules, and cellular context could also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Boc-aminobutyronitrile can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl 3-amino-3-cyano-2-methylpropanoate with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at room temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Boc-aminobutyronitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or alkyl halides in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Formation of substituted amines or other derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
3-Boc-aminobutyronitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including neurotransmitter analogs.
Medicine: It is used in the development of drugs targeting the central nervous system, particularly those affecting γ-aminobutyric acid receptors.
Industry: It is employed in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
- tert-Butyl 3-amino-3-cyano-2-methylpropanoate
- tert-Butyl 3-azanyl-3-cyano-2-methyl-propanoate
Comparison: 3-Boc-aminobutyronitrile is unique due to its specific structure, which provides both protection and activation of the γ-aminobutyric acid moiety. This dual functionality makes it particularly valuable in synthetic chemistry, where it can be selectively deprotected to release the active γ-aminobutyric acid .
Properties
CAS No. |
194156-55-3 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-cyano-2-methylpropanoate |
InChI |
InChI=1S/C9H16N2O2/c1-6(7(11)5-10)8(12)13-9(2,3)4/h6-7H,11H2,1-4H3 |
InChI Key |
WTDQOCXXUUNNQK-UHFFFAOYSA-N |
SMILES |
CC(CC#N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C#N)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


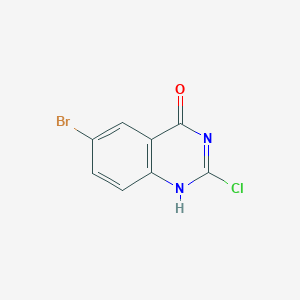
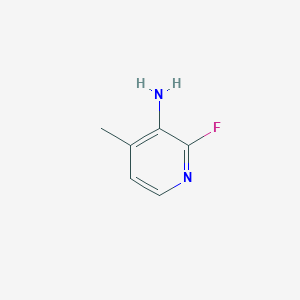
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)
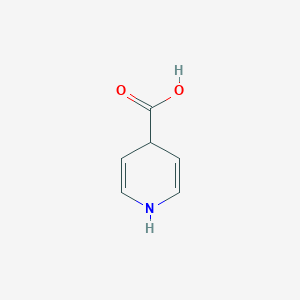
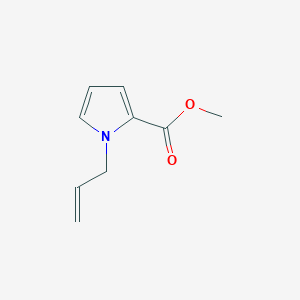
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)

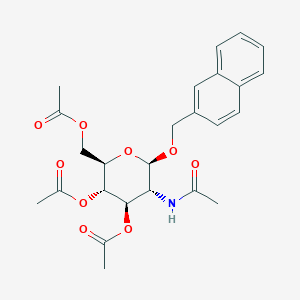
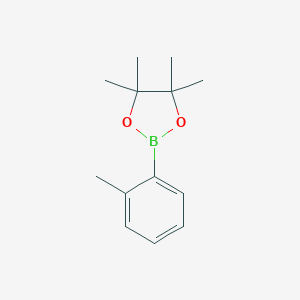
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
